![molecular formula C16H13FN2O2 B2594687 methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate CAS No. 1185287-50-6](/img/structure/B2594687.png)
methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is an intermediate compound of synthetic cannabinoids . These compounds have a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor .
Synthesis Analysis
The compound was synthesized by nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .Molecular Structure Analysis
The molecule is composed of two planar segments connected at a bond angle of 110.90 (8)° at C6 . The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring . Furthermore, the C3—C14 bond distance is 1.4790 (14) Å, which provides further evidence for the existence of conjugation .Chemical Reactions Analysis
The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves a nucleophilic substitution reaction . In the crystal, some hydrogen-bond-like interactions are observed .Scientific Research Applications
- Findings : MTC demonstrated protective effects against ischemic stroke. It increased antioxidant enzyme activity (SOD, CAT, GPx), reduced LDH release, and modulated apoptotic pathways. Additionally, it promoted axonal regeneration in rat neurons .
- Application : It was developed as a potential therapeutic agent targeting the type-1 cannabinoid receptor (CB1R) for disorders influenced by CB1R signaling .
- Findings : Hydrolysis and photolysis kinetics were studied. Degradation intermediates were identified, shedding light on its environmental behavior .
Neuroprotection and Stroke Management
Cannabinoid Receptor Modulation
Environmental Degradation Kinetics
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-16(20)15-13-4-2-3-5-14(13)19(18-15)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUVSWGJOQWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342484 | |
Record name | MFUBINAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185287-50-6 | |
Record name | Mfubinac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185287506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MFUBINAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MFUBINAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JN7959EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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